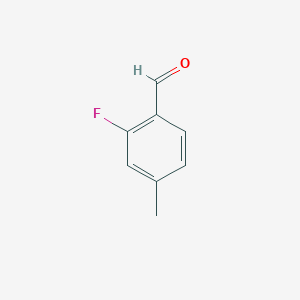

2-Fluoro-4-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDRIMBGRZBWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380958 | |

| Record name | 2-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-80-6 | |

| Record name | 2-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-methylbenzaldehyde CAS number and properties

An In-depth Technical Guide to 2-Fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 146137-80-6, is a fluorinated aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1] Its unique molecular structure, featuring a reactive aldehyde group and a fluorine atom on the benzene ring, makes it a valuable building block in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthetic applications, and key reaction protocols.

Chemical and Physical Properties

This compound is typically a light yellow liquid under standard conditions.[2][3] The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its reactivity in various chemical transformations.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146137-80-6 | [1][2][5][6] |

| Molecular Formula | C₈H₇FO | [1][6] |

| Molecular Weight | 138.14 g/mol | [1][5][6] |

| Appearance | Light yellow liquid | [2][3] |

| Boiling Point | 202.1±20.0 °C at 760 mmHg | [2][3] |

| Melting Point | 169-172 °C (lit.) | [1][2][3] |

| Density | 1.136±0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Safety and Hazard Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[7] It is advised to work in a well-ventilated area to avoid inhalation of vapors.[2]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [1][2][8] |

| H319 | Causes serious eye irritation | [1][2][8] | |

| H335 | May cause respiratory irritation | [1][2][8] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1][2] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | [2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2] | |

| P405 | Store locked up | [1][2] |

Applications in Research and Development

The primary application of this compound lies in its role as a versatile intermediate for constructing more complex molecules.

-

Pharmaceutical Synthesis : This compound is a key starting material for synthesizing various active pharmaceutical ingredients (APIs). The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[9][10] It is used in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[11]

-

Agrochemicals : In the agrochemical industry, it serves as a precursor for effective pesticides and herbicides. The fluorinated structure can impart increased stability and resistance to degradation.[4]

-

Materials Science : Aromatic aldehydes are used in the development of specialty polymers and organic electronic materials.[12] The aldehyde group allows for polymerization and cross-linking, while the fluorine atom can enhance thermal stability and hydrophobicity.[12]

Caption: Role as a versatile intermediate in various R&D sectors.

Experimental Protocols

While specific synthesis procedures for this compound are proprietary, a common method for formylating aromatic rings is the Vilsmeier-Haack reaction. The following is a representative protocol based on the synthesis of analogous compounds.[13]

Synthesis via Vilsmeier-Haack Reaction

This reaction introduces an aldehyde group onto an electron-rich aromatic ring, such as 3-fluorotoluene, which is the logical precursor.

Materials:

-

3-Fluorotoluene (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) (10 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Diethyl ether

-

Saturated aqueous sodium acetate solution

-

Anhydrous magnesium sulfate

Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C. Slowly add POCl₃ dropwise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[13]

-

Addition of Substrate: Add 3-fluorotoluene dropwise to the freshly prepared reagent at 0°C.[13]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor reaction progress using thin-layer chromatography (TLC).[13]

-

Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly adding a cold, saturated aqueous solution of sodium acetate.[13]

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3x volume).[13]

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.[13]

References

- 1. This compound | 146137-80-6 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. innospk.com [innospk.com]

- 5. This compound - [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemical-label.com [chemical-label.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-4-methylbenzaldehyde: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a versatile building block for the synthesis of complex molecules with potential biological activity. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and applications of this compound.

Structure and Nomenclature

The structure of this compound consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a formyl (aldehyde) group at position 1.

IUPAC Name: this compound[1]

Synonyms:

Chemical Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the public domain.

| Property | Value | Source |

| Appearance | Light yellow liquid | [3] |

| Melting Point | 169-172 °C (lit.) | [3][4] |

| Boiling Point (Predicted) | 202.1 ± 20.0 °C | [3] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.5240 | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3-fluorotoluene. An alternative and well-documented approach proceeds through the synthesis of the corresponding benzoic acid, which is then converted to the aldehyde. The following is a representative experimental protocol based on the synthesis of the isomeric mixture of fluoromethylbenzoic acids, followed by a standard conversion to the aldehyde.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2-Fluoro-4-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid isomer mixture [5]

-

Reaction: Friedel-Crafts Acylation of m-fluorotoluene followed by hydrolysis.

-

Materials:

-

m-Fluorotoluene

-

Trichloroacetyl chloride

-

Anhydrous aluminum trichloride

-

A suitable solvent (e.g., dichloromethane)

-

30% aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a reaction vessel, dissolve m-fluorotoluene and trichloroacetyl chloride in the solvent.

-

Under an inert atmosphere and with cooling, slowly add anhydrous aluminum trichloride to catalyze the Friedel-Crafts acylation reaction. This will produce a mixture of ortho- and para-acylated isomers.

-

After the reaction is complete, carefully quench the reaction mixture.

-

To the resulting organic phase containing the ketone isomers, add a 30% aqueous solution of sodium hydroxide and stir vigorously to facilitate hydrolysis.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3-4 to precipitate the mixture of 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid.

-

The isomers can be separated by techniques such as fractional crystallization.

-

Part 2: Conversion of 2-Fluoro-4-methylbenzoic acid to this compound

-

Reaction: Reduction of the carboxylic acid to the aldehyde.

-

Materials:

-

2-Fluoro-4-methylbenzoic acid

-

Oxalyl chloride or thionyl chloride

-

A suitable solvent (e.g., dichloromethane)

-

A reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).

-

-

Procedure:

-

Suspend 2-Fluoro-4-methylbenzoic acid in the solvent and add oxalyl chloride or thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride.

-

In a separate flask, prepare a solution of the reducing agent in a suitable solvent at a low temperature (e.g., -78 °C).

-

Slowly add the solution of 2-fluoro-4-methylbenzoyl chloride to the reducing agent solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time before quenching it carefully with a suitable reagent (e.g., water or a mild acid).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or distillation.

-

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aldehydic Proton (CHO): A singlet around δ 9.8-10.5 ppm. Aromatic Protons: Three protons in the aromatic region (δ 7.0-8.0 ppm) exhibiting complex splitting patterns due to H-H and H-F couplings. Methyl Protons (CH₃): A singlet or a narrow doublet (due to long-range H-F coupling) around δ 2.3-2.5 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 188-195 ppm. Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. Methyl Carbon (CH₃): A signal around δ 20-22 ppm. |

| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region. C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 138. Major Fragments: Loss of a hydrogen radical ([M-1]⁺ at m/z = 137), loss of the formyl group ([M-CHO]⁺ at m/z = 109), and other characteristic aromatic fragmentations. |

Applications in Drug Development and Research

Substituted benzaldehydes, particularly those containing fluorine, are important precursors in the synthesis of a wide range of biologically active molecules. The isomer 4-Fluoro-2-methylbenzaldehyde is known to be used in the development of anti-inflammatory and anti-cancer agents[6]. By analogy, this compound is a valuable starting material for the synthesis of novel compounds for drug discovery.

The aldehyde group can readily undergo various reactions such as Wittig reactions, aldol condensations, and reductive aminations to introduce molecular diversity. For instance, it can be used to synthesize chalcones and Schiff bases, which are classes of compounds known for their broad spectrum of biological activities, including anticancer properties[7].

Below is a diagram illustrating a general synthetic workflow for the preparation of a bioactive chalcone derivative from this compound.

Caption: Synthetic workflow for a chalcone derivative from 3-fluorotoluene.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the development of new pharmaceuticals and functional materials. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the aldehyde group and the beneficial properties imparted by the fluorine atom, makes it an attractive building block for researchers in organic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, synthesis, and potential applications to aid scientists and drug development professionals in leveraging this compound in their research endeavors.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 146137-80-6 [chemicalbook.com]

- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

2-Fluoro-4-methylbenzaldehyde safety data sheet (SDS) information

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-4-methylbenzaldehyde (CAS No. 146137-80-6), a key intermediate in various organic synthesis applications. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases, intended to inform safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its core physical and chemical characteristics are summarized below, providing essential data for experimental planning and risk assessment.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Fluoro-4-formyltoluene, 2-Fluoro-p-tolualdehyde | [1] |

| CAS Number | 146137-80-6 | [1] |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Physical Property | Value | Source |

| Physical State | Liquid, Clear Colourless to Pale Yellow | [2][3] |

| Boiling Point | 202.1 - 205 °C at 760 mmHg | [4][5] |

| Flash Point | 84.3 °C | N/A |

| Density (Predicted) | 1.136 g/cm³ | [2][4] |

| Refractive Index | ~1.524 | [2] |

| Sensitivity | Air Sensitive | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. This information is critical for understanding the potential risks associated with its handling.

| GHS Classification | Hazard Class | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

Precautionary Statements (Selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

While specific quantitative toxicological studies for this compound are not extensively available in the public domain, the GHS classification implies certain toxicity ranges. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

| Toxicological Endpoint | Classification | Quantitative Data |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | LD50: 300 - 2000 mg/kg (estimated range). No specific experimental value is publicly available. |

| Acute Dermal Toxicity | No data available | No data available |

| Acute Inhalation Toxicity | No data available | No data available |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | No data available |

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. The methodologies for the key hazards identified are outlined below.

4.1. Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

-

Principle: This method is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity without causing mortality. It allows for classification into GHS categories.

-

Methodology: The test substance is administered orally by gavage to fasted animals (typically female rats) in a sequential manner. The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg). The outcome of the first animal (survival or evident toxicity) determines the dosing for the next animal (same dose, higher, or lower). Animals are observed for a minimum of 14 days for signs of toxicity, and all mortalities are recorded.

4.2. Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion or OECD 439: In Vitro Skin Irritation)

-

Principle (In Vivo): The potential for a substance to cause reversible inflammatory changes to the skin is assessed.

-

Methodology (In Vivo, OECD 404): A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin on a test animal (typically an albino rabbit). The patch is covered with a gauze dressing for a 4-hour exposure period. After removal, the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the lesions is scored to determine the irritation category.

-

Methodology (In Vitro, OECD 439): This method uses a reconstructed human epidermis (RhE) model. The test chemical is applied topically to the tissue. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (e.g., ≤ 50%), which is measured using a colorimetric assay like the MTT assay.

4.3. Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

-

Principle: This test evaluates the potential of a substance to produce reversible changes in the eye.

-

Methodology: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored. The use of analgesics and anesthetics is recommended to minimize animal distress.

Safety and Handling Workflow

A systematic approach to handling this compound is essential to minimize risk. The logical workflow from hazard identification to emergency response is depicted below.

Caption: Safe Handling Workflow for this compound.

References

Spectroscopic Profile of 2-Fluoro-4-methylbenzaldehyde and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-methylbenzaldehyde and its derivatives. Due to the limited availability of a complete, experimentally verified dataset for this compound in publicly accessible literature, this document combines established spectroscopic principles, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for researchers in the field.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. The chemical shifts are influenced by the electronic effects of the fluorine, methyl, and aldehyde substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic-H | 9.8 - 10.2 | s | - |

| Aromatic-H (Position 3) | 7.1 - 7.3 | d | 8 - 9 |

| Aromatic-H (Position 5) | 7.3 - 7.5 | d | 8 - 9 |

| Aromatic-H (Position 6) | 7.7 - 7.9 | t | 7 - 8 |

| Methyl-H | 2.3 - 2.5 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-F (Position 2) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-CH₃ (Position 4) | 145 - 150 |

| C-CHO (Position 1) | 125 - 130 |

| Aromatic C-H | 115 - 135 |

| CH₃ | 20 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic peaks for the aldehyde and the substituted benzene ring are expected.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aldehydic) | 2850 - 2750 (two bands) | Weak |

| C=O Stretch (Aldehydic) | 1710 - 1685 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of this compound is expected to follow patterns characteristic of substituted benzaldehydes.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Interpretation |

| 138 | [C₈H₇FO]⁺˙ | Molecular ion (M⁺˙) |

| 137 | [C₈H₆FO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 109 | [C₇H₆F]⁺ | Loss of a formyl radical ([M-CHO]⁺) |

| 81 | [C₆H₄F]⁺ | Loss of CO from [M-CHO]⁺ |

Spectroscopic Data of this compound Derivatives

Derivatization of the aldehyde group is a common strategy in drug development and chemical synthesis. The spectroscopic properties of these derivatives will differ from the parent aldehyde.

Schiff Base Derivatives

The reaction of this compound with primary amines yields Schiff bases (imines).

Table 5: Expected Spectroscopic Changes upon Schiff Base Formation

| Spectroscopic Technique | Expected Changes |

| ¹H NMR | Disappearance of the aldehydic proton signal (9.8-10.2 ppm). Appearance of an imine proton signal (-CH=N-) around 8.0-8.5 ppm. |

| ¹³C NMR | Shift of the former aldehydic carbon to a higher field (160-170 ppm) for the imine carbon. |

| FTIR | Disappearance of the C=O stretching band (1710-1685 cm⁻¹). Appearance of a C=N stretching band around 1650-1600 cm⁻¹. |

Oxime Derivatives

The reaction with hydroxylamine forms an oxime derivative.

Table 6: Expected Spectroscopic Changes upon Oxime Formation

| Spectroscopic Technique | Expected Changes |

| ¹H NMR | Disappearance of the aldehydic proton signal. Appearance of a -CH=NOH proton signal (7.5-8.5 ppm) and a broad -OH signal. |

| ¹³C NMR | Shift of the former aldehydic carbon to a higher field (145-155 ppm) for the oxime carbon. |

| FTIR | Disappearance of the C=O stretching band. Appearance of a C=N stretching band (1680-1620 cm⁻¹) and a broad O-H stretching band (3600-3100 cm⁻¹). |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled experiment

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

Visualizations

The following diagrams illustrate key experimental and logical workflows.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Spectroscopic Insights into 2-Fluoro-4-methylbenzaldehyde: A Predicted Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-Fluoro-4-methylbenzaldehyde. The following data, generated through computational methods, offers valuable insights into the molecular structure and functional groups of this compound, serving as a crucial reference for its identification, characterization, and application in scientific research and drug development.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts, splitting patterns, and coupling constants for this compound are summarized below. These predictions are based on established computational models that simulate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.2 | Singlet | 1H | Aldehyde Proton (CHO) |

| 7.8 | Doublet of doublets | 1H | Aromatic Proton (H6) |

| 7.1 | Doublet | 1H | Aromatic Proton (H5) |

| 7.0 | Doublet | 1H | Aromatic Proton (H3) |

| 2.4 | Singlet | 3H | Methyl Protons (CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde Carbonyl (C=O) |

| 163.0 (d, J ≈ 250 Hz) | C2 (C-F) |

| 145.0 | C4 |

| 133.0 | C1 |

| 131.0 | C6 |

| 125.0 (d, J ≈ 15 Hz) | C5 |

| 116.0 (d, J ≈ 25 Hz) | C3 |

| 21.0 | Methyl Carbon (CH₃) |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are presented in Table 3. These frequencies correspond to the vibrational modes of specific bonds within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920, ~2860 | Medium | Methyl C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-F Stretch |

Methodologies for Spectral Prediction

The predicted NMR and IR data presented in this guide are derived from computational chemistry methods. These approaches utilize quantum mechanical calculations to model the electronic structure of the molecule and predict its spectroscopic properties.

NMR Spectra Prediction: The chemical shifts and coupling constants for ¹H and ¹³C NMR spectra are typically predicted using Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the molecule's structure followed by the calculation of NMR shielding tensors using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

IR Spectra Prediction: The prediction of IR spectra also relies on computational methods, primarily DFT. After optimizing the molecular geometry to find its lowest energy conformation, a frequency calculation is performed. This calculation determines the vibrational frequencies of the molecule's bonds and their corresponding intensities, which directly correlate to the peaks observed in an experimental IR spectrum.

Below is a graphical representation of the logical workflow for predicting spectroscopic data from a chemical structure.

Caption: A flowchart illustrating the computational workflow for predicting NMR and IR spectra.

Structural Assignment and Data Interpretation

The predicted spectral data aligns with the known structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the three aromatic protons with their characteristic splitting patterns due to fluorine and proton-proton coupling, and a singlet for the methyl group. The ¹³C NMR spectrum will feature a downfield signal for the carbonyl carbon, a carbon directly bonded to fluorine exhibiting a large coupling constant, and distinct signals for the other aromatic and methyl carbons.

The IR spectrum is predicted to be dominated by a strong carbonyl stretch around 1700 cm⁻¹, characteristic of an aldehyde. The presence of aromatic C-H, methyl C-H, and a strong C-F stretching vibration further confirms the molecular structure.

This in-depth predicted analysis of the NMR and IR spectra of this compound provides a valuable spectroscopic fingerprint for this compound. It can be a powerful tool for researchers and scientists in confirming its synthesis, assessing its purity, and as a basis for further structural and functional studies.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Fluoro-4-methylbenzaldehyde

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-4-methylbenzaldehyde (C₈H₇FO), a key benzaldehyde derivative utilized in organic synthesis and as a pharmaceutical intermediate.[1][2] This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound in complex matrices. While a publicly available mass spectrum for this specific molecule is not available, this guide outlines the expected fragmentation based on established principles for aromatic aldehydes.[3][4][5]

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to follow characteristic pathways observed for substituted benzaldehydes.[3][4][5] The molecular weight of this compound is 138.14 g/mol .[1] The expected fragmentation data is summarized in the table below.

| m/z (Predicted) | Ion Structure | Interpretation | Relative Abundance |

| 138 | [C₈H₇FO]⁺• | Molecular Ion (M⁺•) | Moderate to Strong |

| 137 | [C₈H₆FO]⁺ | Loss of a hydrogen radical (•H) from the aldehyde group | Strong |

| 110 | [C₇H₆F]⁺ | Loss of a formyl radical (•CHO) | Moderate |

| 109 | [C₇H₇FO]⁺• | Loss of a carbon monoxide molecule (CO) | Moderate |

| 83 | [C₅H₄F]⁺ | Further fragmentation of the aromatic ring | Moderate to Low |

Core Fragmentation Pathways

Aromatic aldehydes typically exhibit strong molecular ion peaks due to the stability of the aromatic ring.[4] The primary fragmentation of this compound is expected to initiate with the loss of a hydrogen atom from the aldehyde functional group, a common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 137).[5][6] Subsequent fragmentation is predicted to involve the loss of the entire formyl group (CHO), leading to a fluorinated methylphenyl cation at m/z 110.[3][5] An alternative pathway involves the loss of a neutral carbon monoxide (CO) molecule, yielding an ion at m/z 109.

References

The Crucial Role of 2-Fluoro-4-methylbenzaldehyde in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique structural features, including a reactive aldehyde group and a fluorine-substituted toluene scaffold, render it a versatile building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound and its derivatives in the creation of novel drug candidates, particularly in the realms of oncology and anti-inflammatory therapies. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to leverage this compound in their synthetic endeavors.

Introduction

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key synthon in this context, providing a scaffold that combines the reactivity of an aldehyde with the advantageous properties of a fluoroaromatic system. This intermediate is a precursor to a variety of derivatives, including 2-fluoro-4-hydroxybenzaldehyde and 2-(benzyloxy)-4-fluorobenzaldehyde, which are instrumental in the synthesis of heterocyclic compounds and other complex molecular architectures that form the core of many modern therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 146137-80-6 |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 202.1±20.0 °C (Predicted) |

| Density | 1.136±0.06 g/cm³ (Predicted) |

| Purity | Typically ≥95% |

| Storage | Inert atmosphere, 2-8°C |

Core Synthetic Reactions and Applications

This compound and its direct derivatives are employed in a range of synthetic transformations to build the core structures of biologically active molecules.

Synthesis of Chalcones and Pyrazolines as Potential Anticancer Agents

Derivatives of this compound, such as 2-(benzyloxy)-4-fluorobenzaldehyde, are valuable intermediates in the synthesis of chalcones and pyrazolines, classes of compounds known for their broad spectrum of biological activities, including potent anticancer effects. Research has indicated that such derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines.

Experimental Protocol: Synthesis of a Chalcone Intermediate

A general strategy for the synthesis of chalcone derivatives involves a base-catalyzed Claisen-Schmidt condensation of 2-(benzyloxy)-4-fluorobenzaldehyde with an appropriate acetophenone.

-

Materials: 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq), 4-hydroxyacetophenone (1.0 eq), Ethanol, Potassium hydroxide.

-

Procedure:

-

Dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (10 mmol) and 4-hydroxyacetophenone (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask with stirring.

-

Slowly add a solution of potassium hydroxide (20 mmol) in ethanol (20 mL) to the mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice (200 g).

-

The resulting precipitate (chalcone) is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

The synthesized chalcone can subsequently be cyclized with hydrazine hydrate to yield a pyrazoline derivative.

Quantitative Data: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

The precursor, 2-fluoro-4-hydroxybenzaldehyde, can be synthesized from 3-fluorophenol. A patented method reports a high-purity product suitable for further pharmaceutical synthesis.

| Step | Reactants | Reagents | Solvent | Yield | Purity (HPLC) |

| Hydroxyl Protection | 3-Fluorophenol | 2-Bromopropane, Potassium Carbonate | Acetonitrile | - | - |

| Bromination | 1-Fluoro-3-isopropoxybenzene | N-Bromosuccinimide (NBS) | Dichloromethane | 81.3% | 98.1% |

| Grignard & Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene | Magnesium, DMF | THF | - | 91.2% |

| Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde | Boron trichloride | - | 76.4% | 99.6% |

Role in the Synthesis of Kinase Inhibitors

The this compound scaffold is relevant to the synthesis of kinase inhibitors, a critical class of targeted cancer therapies. While a direct synthesis of a marketed kinase inhibitor from this specific aldehyde is not prominently documented in publicly available literature, its structural motifs are found in precursors to such molecules. The aldehyde functionality allows for the construction of heterocyclic systems that are central to many kinase inhibitors.

Signaling Pathway: PI3K/Akt Pathway

Many kinase inhibitors target components of the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.

Applications of 2-Fluoro-4-methylbenzaldehyde in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzaldehyde is a versatile synthetic intermediate playing a crucial role in the construction of a diverse array of organic molecules, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 2-position and a methyl group at the 4-position of the benzaldehyde scaffold, imparts distinct electronic and steric properties that influence its reactivity and the characteristics of the resulting products. The fluorine atom, with its high electronegativity, can modulate the reactivity of the aldehyde group and enhance the metabolic stability and binding affinity of downstream compounds. This technical guide provides a comprehensive overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data for representative reactions, and visualizations of synthetic pathways.

Core Synthetic Applications

This compound serves as a valuable building block in a variety of pivotal organic transformations, including multicomponent reactions for the synthesis of heterocyclic scaffolds and classical named reactions for carbon-carbon bond formation.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound can be effectively employed in this reaction to generate novel fluorinated DHPMs.

Quantitative Data for a Representative Biginelli Reaction:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 4 | 85-95[1] |

Experimental Protocol: Synthesis of Ethyl 4-(2-fluoro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Materials: this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 10 mol%), acetonitrile (5 mL).

-

Procedure:

-

To a solution of this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in acetonitrile (5 mL), add Yb(OTf)₃ (10 mol%).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (20 mL) and stir vigorously.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.

-

Logical Workflow for the Biginelli Reaction:

Caption: General workflow of the Biginelli reaction.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is a cornerstone for carbon-carbon double bond formation and is readily applicable to this compound.

Quantitative Data for a Representative Knoevenagel Condensation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (min) | Yield (%) |

| This compound | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH (1:1) | 35 | 74[2] |

Experimental Protocol: Synthesis of 2-((2-Fluoro-4-methylphenyl)methylene)malononitrile

-

Materials: this compound (1.0 mmol), malononitrile (1.0 mmol), NiCu@MWCNT catalyst (4 mg), water (2 mL), methanol (2 mL).

-

Procedure:

-

In a round-bottom flask, suspend the NiCu@MWCNT catalyst (4 mg) in a mixture of water (2 mL) and methanol (2 mL).

-

Add this compound (1.0 mmol) and malononitrile (1.0 mmol) to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 35 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.

-

Signaling Pathway for Knoevenagel Condensation:

Caption: Mechanistic pathway of Knoevenagel condensation.

Synthesis of Quinolines via Pfitzinger and Doebner Reactions

Quinoline and its derivatives are important heterocyclic scaffolds found in numerous natural products and pharmaceuticals. This compound can serve as a key component in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. While direct experimental data for the Pfitzinger reaction with this specific aldehyde is limited, its participation in the Doebner reaction highlights its utility in constructing this privileged heterocycle.

Experimental Protocol: General Procedure for the Doebner Reaction

-

Materials: Aniline derivative (1.0 equiv), this compound (1.0 equiv), pyruvic acid (1.5 equiv), ethanol, trifluoroacetic acid (catalytic amount).

-

Procedure:

-

A mixture of the aniline derivative (1.0 equiv) and this compound (1.0 equiv) in ethanol is refluxed for 1 hour.

-

Pyruvic acid (1.5 equiv) and a catalytic amount of trifluoroacetic acid are then added to the reaction mixture.

-

The mixture is further refluxed for 12-24 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice water.

-

The precipitated solid is collected by filtration, washed with water, and purified by recrystallization to yield the quinoline-4-carboxylic acid derivative.[3]

-

Logical Relationship in Quinoline Synthesis:

Caption: Doebner reaction for quinoline synthesis.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. It offers a high degree of control over the location of the newly formed double bond. This compound can be readily converted to various stilbene and other alkene derivatives using this methodology.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Materials: Benzyltriphenylphosphonium chloride (1.1 equiv), sodium hydroxide (50% aqueous solution), dichloromethane, this compound (1.0 equiv).

-

Procedure:

-

To a solution of benzyltriphenylphosphonium chloride in dichloromethane, add 50% aqueous sodium hydroxide and stir vigorously to generate the ylide.

-

To the resulting ylide solution, add a solution of this compound in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the stilbene derivative.

-

Experimental Workflow for the Wittig Reaction:

Caption: Step-by-step workflow for a Wittig reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of transformations, including powerful multicomponent reactions and fundamental carbon-carbon bond-forming reactions, makes it an essential tool for the synthesis of complex and biologically active molecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in their own research and development endeavors. The strategic incorporation of the 2-fluoro-4-methylphenyl moiety can lead to the discovery of novel compounds with enhanced properties, contributing to advancements in drug discovery and materials science.

References

The Versatility of 2-Fluoro-4-methylbenzaldehyde in the Synthesis of Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The presence of a fluorine atom can significantly improve metabolic stability, binding affinity, and lipophilicity, while a methyl group can modulate steric interactions and electronic properties. 2-Fluoro-4-methylbenzaldehyde, a readily available building block, presents a valuable starting point for the synthesis of a diverse array of bioactive molecules. Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential of this compound as a core scaffold in drug discovery, drawing upon data from structurally related analogs to illustrate its synthetic utility and biological significance. While direct studies on this compound are limited, the principles and applications outlined herein provide a strong foundation for its use in developing novel therapeutic agents.

Core Synthetic Transformations and Applications

This compound is amenable to a variety of classical and contemporary organic reactions, making it a versatile precursor for several classes of bioactive compounds. Key transformations include:

-

Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated systems, which are precursors to various heterocyclic and carbocyclic compounds with potential anticancer and anti-inflammatory activities.

-

Wittig Reaction: Formation of stilbene and other alkene derivatives, a structural motif present in numerous biologically active natural and synthetic products.

-

Schiff Base Formation: Condensation with primary amines to form imines, which can act as ligands for metal complexes or serve as intermediates for the synthesis of more complex nitrogen-containing heterocycles with antimicrobial and anticancer properties.

-

Reductive Amination: Conversion of the aldehyde to an amine, providing a key step in the synthesis of various enzyme inhibitors and receptor modulators.

The following sections will delve into specific examples of bioactive compounds synthesized from analogous fluorinated benzaldehydes, providing detailed experimental protocols and biological data where available.

Application in Anticancer Drug Discovery: Synthesis of Chalcones and Pyrazolines

Chalcones (1,3-diaryl-2-propen-1-ones) and their cyclized pyrazoline derivatives are well-established pharmacophores exhibiting a broad spectrum of biological activities, including potent anticancer effects. While a direct synthesis from this compound is not extensively documented, the synthesis of analogous chalcones from 2-(benzyloxy)-4-fluorobenzaldehyde provides a clear blueprint for its potential application.[1][2]

Experimental Protocol: Synthesis of a Chalcone Derivative (Illustrative Example)

This protocol describes the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde to form a chalcone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl, 10%)

-

Crushed Ice

-

Standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask with stirring.[2]

-

Slowly add a solution of potassium hydroxide in ethanol to the mixture at room temperature.[2]

-

Continue stirring the reaction mixture at room temperature for 24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.[2]

-

Acidify the mixture with 10% HCl until a precipitate forms.[2]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.[2]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Biological Activity Data (Illustrative)

The following table summarizes the in vitro anticancer activity of chalcone and pyrazoline derivatives synthesized from a related benzaldehyde, demonstrating the potential of this compound class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative | Human Promyelocytic Leukemia (HL-60) | Data not specified, but noted to induce apoptosis and G2/M cell cycle arrest. | [2] |

| Pyrazoline Derivative | Human Promyelocytic Leukemia (HL-60) | Data not specified, but noted to have potent cytotoxic effects. | [2] |

Signaling Pathway

Application in Kinase Inhibitor Synthesis

Substituted benzaldehydes are crucial intermediates in the synthesis of various kinase inhibitors, a cornerstone of modern cancer therapy. The synthesis of MEK1/2 inhibitor, Trametinib, starts from 2-fluoro-4-iodophenyl isocyanate, highlighting the importance of the fluorinated phenyl motif. While not a direct use of this compound, this illustrates the potential for this scaffold in synthesizing complex heterocyclic systems targeting key signaling pathways.

Experimental Workflow: General Synthesis of a Kinase Inhibitor Core

Application in the Synthesis of Antimicrobial Agents: Schiff Base Derivatives

Schiff bases derived from substituted benzaldehydes have demonstrated significant potential as antimicrobial agents. The imine linkage is crucial for their biological activity.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Materials:

-

This compound

-

Substituted Aniline or other primary amine

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize from a suitable solvent if necessary.

Biological Activity Data (Illustrative)

The following table presents the antimicrobial activity of Schiff bases derived from a related fluorinated benzothiazole amine, indicating the potential of this class of compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | S. aureus (Gram-positive) | Data not specified, but noted to have activity. | |

| Schiff Base | E. coli (Gram-negative) | Data not specified, but noted to have activity. |

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of bioactive compounds. Its strategic substitution pattern offers medicinal chemists a valuable scaffold for the development of novel therapeutics with potentially enhanced pharmacological profiles. The illustrative examples provided in this guide, based on closely related analogs, highlight its potential in the synthesis of anticancer, anti-inflammatory, and antimicrobial agents. Further exploration of the chemical space accessible from this compound is warranted and holds significant promise for the discovery of new and effective drug candidates. The detailed experimental protocols and workflow diagrams presented herein serve as a practical resource for researchers embarking on the synthesis of novel bioactive molecules from this valuable starting material.

References

Methodological & Application

Application Notes and Protocols for Heterocycle Synthesis Using 2-Fluoro-4-methylbenzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of synthetic strategies for the preparation of various heterocyclic compounds utilizing 2-Fluoro-4-methylbenzaldehyde as a key starting material. The application of this fluorinated benzaldehyde derivative in well-established multicomponent reactions can lead to the formation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. The presence of both a fluorine atom and a methyl group on the aromatic ring can influence the electronic properties and reactivity of the aldehyde, as well as impart specific characteristics to the resulting heterocyclic products. This document outlines generalized protocols for the synthesis of three major classes of heterocycles: dihydropyrimidines, quinolines, and benzodiazepines.

Note: Extensive literature searches did not yield specific examples of the following reactions with experimentally determined quantitative data for this compound. The provided protocols are based on general methods for these classes of reactions and should be considered as starting points for experimental optimization.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[1][2] These scaffolds are known for a wide range of biological activities.

General Reaction Scheme

Caption: General workflow for the Biginelli reaction.

Experimental Protocol (General)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., concentrated HCl, Yb(OTf)₃, or BF₃·OEt₂).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the product. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry. The crude product can be further purified by recrystallization.

Expected Data (Hypothetical)

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 78 | 4-12 | Optimize |

| This compound | Ethyl acetoacetate | Thiourea | Yb(OTf)₃ | Acetonitrile | 82 | 2-6 | Optimize |

*Yields are expected to vary based on the specific reaction conditions and require experimental optimization.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone or nitrile) to form a quinoline.[3][4] This method is a straightforward approach to constructing the quinoline core.

General Reaction Scheme

Caption: Doebner-von Miller reaction, a variation for quinoline synthesis.

Experimental Protocol (General - Doebner-von Miller Variation)

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq), this compound (1.0 eq), and pyruvic acid (1.0 eq) in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product may precipitate or can be extracted with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Expected Data (Hypothetical)

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | This compound | Pyruvic Acid | Ethanol | 78 | 6-18 | Optimize |

*Yields are expected to vary based on the specific reaction conditions and require experimental optimization.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines can be synthesized through the condensation of an o-phenylenediamine with a ketone or an α,β-unsaturated carbonyl compound. In a variation, an aldehyde can be used in a three-component reaction with o-phenylenediamine and a ketone.[5][6]

General Reaction Scheme

Caption: General workflow for 1,5-benzodiazepine synthesis.

Experimental Protocol (General)

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a ketone (e.g., acetone, 2.0 eq).

-

Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Expected Data (Hypothetical)

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| o-Phenylenediamine | This compound | Acetone | Acetic Acid | Methanol | 25-65 | 2-8 | Optimize |

*Yields are expected to vary based on the specific reaction conditions and require experimental optimization.

This compound represents a valuable starting material for the synthesis of a variety of heterocyclic compounds through established multicomponent reactions. The protocols provided herein are generalized and serve as a foundation for further experimental investigation and optimization. The successful synthesis and characterization of these novel fluorinated heterocycles could provide valuable additions to compound libraries for drug discovery and development programs. Researchers are encouraged to adapt and refine these methods to achieve optimal results for their specific research objectives.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

Application Notes and Protocols: Knoevenagel Condensation of 2-Fluoro-4-methylbenzaldehyde with Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials.[3][4] The products of the Knoevenagel condensation, particularly α,β-unsaturated carbonyl compounds, are key intermediates in numerous synthetic pathways and are known to exhibit a range of biological activities.[5][6]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2-Fluoro-4-methylbenzaldehyde with various active methylene compounds, including malononitrile, ethyl cyanoacetate, and barbituric acid. The presence of the fluorine atom and the methyl group on the benzaldehyde ring can influence the reactivity of the aldehyde and the properties of the resulting products, making this a subject of interest for synthetic and medicinal chemists.

Influence of Substituents

The electronic and steric effects of substituents on the aromatic ring of the benzaldehyde play a crucial role in the Knoevenagel condensation. The fluorine atom at the ortho position is an electron-withdrawing group, which generally increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the carbanion of the active methylene compound. The methyl group at the para position is an electron-donating group, which may slightly deactivate the aldehyde. The interplay of these electronic effects, along with potential steric hindrance from the ortho-fluoro group, can influence reaction rates and yields.

Applications in Drug Development

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are of significant interest in drug discovery. These compounds can act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues in biological macromolecules, a mechanism that is exploited in the design of various therapeutic agents.[5]

Notably, chalcones and their bioisosteres, which can be synthesized via a related Claisen-Schmidt condensation (a variant of the aldol condensation), have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] For instance, fluorinated chalcones have been investigated as 5-lipoxygenase inhibitors, which are implicated in inflammatory pathways.[7] Inhibition of the 5-lipoxygenase pathway can prevent the production of leukotrienes, which are potent mediators of inflammation.

Signaling Pathway

Below is a diagram illustrating the 5-lipoxygenase (5-LOX) pathway and the potential point of inhibition by a Knoevenagel condensation product, such as a chalcone derivative.

Figure 1: 5-Lipoxygenase (5-LOX) pathway and inhibition.

Quantitative Data

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. Please note that these values are illustrative and can vary based on the specific reaction conditions, catalyst, and scale of the reaction.

| Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 25 | 2 | 92 |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux | 6 | 88 |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 12 | 75 |

| Barbituric Acid | Water | Water | 100 | 1 | 95 |

| 1,3-Dimethylbarbituric Acid | Water | Water | 100 | 1 | 96 |

Experimental Protocols

Protocol 1: Synthesis of 2-((2-Fluoro-4-methylphenyl)methylene)malononitrile

Materials:

-

This compound (1.0 mmol, 138 mg)

-

Malononitrile (1.0 mmol, 66 mg)

-

Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

Procedure:

-

In a 25 mL round-bottom flask, dissolve this compound and malononitrile in 5 mL of ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-fluoro-4-methylphenyl)acrylate

Materials:

-

This compound (1.0 mmol, 138 mg)

-

Ethyl cyanoacetate (1.0 mmol, 113 mg)

-

Ammonium acetate (0.2 mmol, 15 mg)

-

Toluene (10 mL)

-

Round-bottom flask (50 mL) with Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, ethyl cyanoacetate, and ammonium acetate in 10 mL of toluene.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, or TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: Synthesis of 5-((2-Fluoro-4-methylphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid Derivative)

Materials:

-

This compound (1.0 mmol, 138 mg)

-

Barbituric acid (1.0 mmol, 128 mg)

-

Water (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 25 mL round-bottom flask, suspend this compound and barbituric acid in 5 mL of water.

-

Heat the mixture to reflux with vigorous stirring.

-

The reaction is typically rapid and the product precipitates from the hot solution.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

Experimental Workflow

The general workflow for the Knoevenagel condensation is outlined in the diagram below.

References

- 1. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. ossila.com [ossila.com]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journaljabb.com [journaljabb.com]

Application Notes and Protocols for the Grignard Reaction with 2-Fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Grignard reaction of 2-Fluoro-4-methylbenzaldehyde with organomagnesium halides. This reaction is a fundamental method for the formation of carbon-carbon bonds, yielding valuable secondary alcohol intermediates that are significant in medicinal chemistry and organic synthesis. The protocol is based on established methodologies for Grignard reactions with analogous substituted benzaldehydes.[1]

Introduction

The Grignard reaction is a versatile and widely used organometallic reaction that involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] In the context of this compound, this reaction provides a direct route to chiral secondary alcohols, which are key building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients. The fluorine and methyl substituents on the aromatic ring can significantly influence the electronic properties and metabolic stability of the resulting alcohol, making it a valuable scaffold in drug discovery.[1]

The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[1]

Quantitative Data Summary